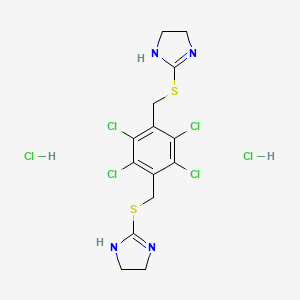
1H-Imidazole, 2,2'-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tetrachlorophenylene group and methylenethio linkages, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,5,6-tetrachlorobenzene with methylenethio derivatives, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogen atoms in the tetrachlorophenylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the tetrachlorophenylene group enhances its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness
Compared to similar compounds, 1H-Imidazole, 2,2’-((2,3,5,6-tetrachloro-1,4-phenylene)bis(methylenethio))bis(4,5-dihydro-, dihydrochloride stands out due to its unique structural features, including the tetrachlorophenylene group and methylenethio linkages.
Eigenschaften
CAS-Nummer |
64036-85-7 |
|---|---|
Molekularformel |
C14H16Cl6N4S2 |
Molekulargewicht |
517.1 g/mol |
IUPAC-Name |
2-[[2,3,5,6-tetrachloro-4-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C14H14Cl4N4S2.2ClH/c15-9-7(5-23-13-19-1-2-20-13)10(16)12(18)8(11(9)17)6-24-14-21-3-4-22-14;;/h1-6H2,(H,19,20)(H,21,22);2*1H |
InChI-Schlüssel |
DYKLZGOVSBJEOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)SCC2=C(C(=C(C(=C2Cl)Cl)CSC3=NCCN3)Cl)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


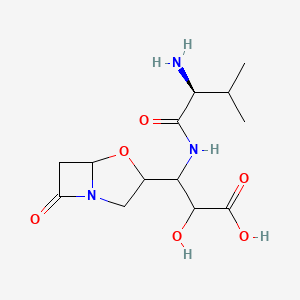
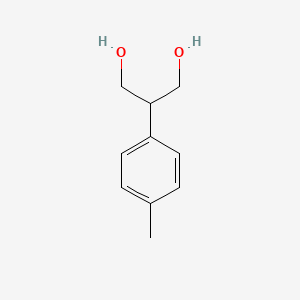
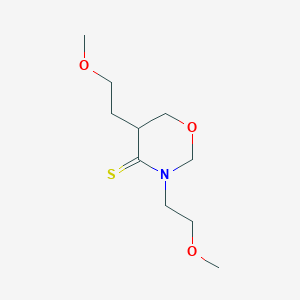
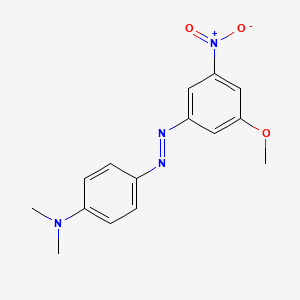
![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
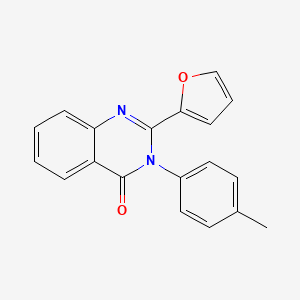
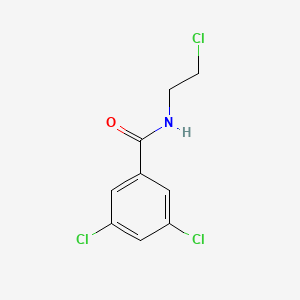
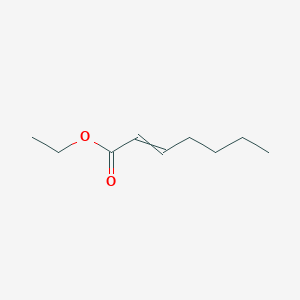
![1-{[Benzyl(3,5-dichloro-2-hydroxybenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14162569.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B14162570.png)
![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)


